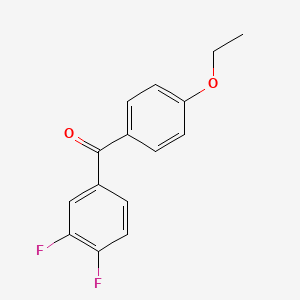

3,4-Difluoro-4'-ethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUFJDNURBBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,4 Difluoro 4 Ethoxybenzophenone

Retrosynthetic Analysis and Key Precursors for 3,4-Difluoro-4'-ethoxybenzophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the carbon-carbon bonds connecting the carbonyl group to the two aromatic rings.

Primary Disconnections:

Friedel-Crafts Disconnection (Route A): Cleavage of the bond between the carbonyl carbon and the 3,4-difluorophenyl ring suggests 3,4-difluorobenzoyl chloride and phenetole (B1680304) (ethoxybenzene) as the primary precursors.

Friedel-Crafts Disconnection (Route B): Alternatively, breaking the bond adjacent to the ethoxy-substituted ring points to 4-ethoxybenzoyl chloride and 1,2-difluorobenzene (B135520) as the starting materials.

Oxidation-Based Disconnection: A different strategy involves disconnecting the carbon-oxygen double bond of the ketone to a methylene (B1212753) (-CH₂-) bridge. This identifies 3,4-difluoro-4'-ethoxydiphenylmethane as the immediate precursor, which would be synthesized and then oxidized.

Indirect (SNAr) Disconnection: This approach does not break the benzophenone (B1666685) core but rather disconnects the ethyl group from the ether oxygen. This retrosynthetically leads to 3,4-difluoro-4'-hydroxybenzophenone. A further disconnection of the hydroxyl group or, more strategically, a fluorine atom at the 4' position, points to a highly fluorinated precursor like 3,4,4'-trifluorobenzophenone, which can be functionalized.

Based on this analysis, the key precursors for the various synthetic strategies are identified in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 1,2-Difluorobenzene | C₆H₄F₂ | Aromatic substrate for Friedel-Crafts acylation |

| Phenetole (Ethoxybenzene) | C₈H₁₀O | Aromatic substrate for Friedel-Crafts acylation |

| 3,4-Difluorobenzoyl chloride | C₇H₃F₂ClO | Acylating agent for Friedel-Crafts acylation |

| 4-Ethoxybenzoyl chloride | C₉H₉ClO₂ | Acylating agent for Friedel-Crafts acylation |

| 3,4-Difluoro-4'-ethoxydiphenylmethane | C₁₅H₁₄F₂O | Intermediate for oxidation-based synthesis |

| 3,4,4'-Trifluorobenzophenone | C₁₃H₇F₃O | Substrate for nucleophilic aromatic substitution |

| 3,4-Difluoro-4'-hydroxybenzophenone | C₁₃H₈F₂O₂ | Intermediate for Williamson ether synthesis |

Direct Synthesis Approaches for this compound

Direct methods aim to assemble the target molecule from its fundamental aromatic components in a minimal number of steps.

Friedel-Crafts Acylation Strategies Utilizing Fluorinated and Ethoxy-substituted Arenes

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). googleapis.com For the synthesis of this compound, two primary Friedel-Crafts routes are feasible.

Route 1: Acylation of phenetole with 3,4-difluorobenzoyl chloride. The ethoxy group on phenetole is a strong activating group, directing the incoming acyl group primarily to the para position, thus favoring the formation of the desired 4'-substituted product.

Route 2: Acylation of 1,2-difluorobenzene with 4-ethoxybenzoyl chloride. In this case, the fluorine atoms are deactivating groups, making the reaction conditions potentially more demanding. The regioselectivity is also more complex, though substitution at the 4-position of the 1,2-difluorobenzene ring is expected.

A comparison of these two strategies is outlined below. A similar synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone via the Friedel-Crafts reaction of phenetole highlights the viability of this approach. google.com

| Feature | Route 1: Acylation of Phenetole | Route 2: Acylation of 1,2-Difluorobenzene |

| Aromatic Substrate | Phenetole | 1,2-Difluorobenzene |

| Acylating Agent | 3,4-Difluorobenzoyl chloride | 4-Ethoxybenzoyl chloride |

| Reactivity | High (activated ring) | Lower (deactivated ring) |

| Key Advantage | High regioselectivity for 4'-substitution | Utilizes a simpler fluorinated starting material |

| Potential Challenge | Substrate may be prone to side reactions if not controlled | Harsher reaction conditions may be required |

Palladium-catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions are versatile for forming carbon-carbon bonds and are generally tolerant of a wide range of functional groups. nih.gov While specific examples for this compound are not prominent in the literature, the strategy can be applied by adapting known procedures for benzophenone synthesis.

A plausible approach would be a Suzuki or Stille coupling reaction. For instance, a 3,4-difluorophenylboronic acid could be coupled with 4-ethoxybenzoyl chloride, or a 4-ethoxyphenyltin reagent could be coupled with 3,4-difluorobenzoyl chloride. These reactions are catalyzed by a palladium complex, often with a phosphine (B1218219) ligand. nih.govmdpi.com The key advantage of this method is the mild reaction conditions and high functional group tolerance, avoiding the use of strong Lewis acids.

Oxidation of Substituted Diphenylmethanes

This two-step approach first involves the synthesis of a diphenylmethane (B89790) intermediate, which is subsequently oxidized to the target benzophenone. The synthesis of 4,4'-difluorobenzophenone (B49673) from the oxidation of 4,4'-difluorodiphenylmethane is a well-established industrial process, providing a strong precedent for this strategy. googleapis.comgoogle.com

The synthesis would proceed as follows:

Formation of the Diphenylmethane: 3,4-Difluoro-4'-ethoxydiphenylmethane is synthesized, typically via a Friedel-Crafts alkylation reaction between a suitable benzyl (B1604629) halide (e.g., 4-ethoxybenzyl chloride) and 1,2-difluorobenzene, or vice versa.

Oxidation: The methylene bridge of the resulting diphenylmethane is then oxidized to a carbonyl group. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or catalytic oxidation using air or oxygen with a suitable catalyst system.

Indirect Synthesis and Derivatization Routes from Related Fluorinated Benzophenones

Indirect routes are powerful when a closely related precursor is more accessible than the final target. These methods rely on the targeted modification of a pre-formed benzophenone core.

Nucleophilic Aromatic Substitution (SNAr) for Introducing Ethoxy Moiety

Nucleophilic aromatic substitution (SNAr) is a highly effective reaction for introducing nucleophiles onto electron-deficient aromatic rings, particularly those activated by electron-withdrawing groups and bearing a good leaving group (like fluorine). masterorganicchemistry.com The benzophenone core, with its strongly electron-withdrawing carbonyl group, significantly activates attached fluorophenyl rings towards SNAr.

A highly efficient strategy for synthesizing this compound is the reaction of a more highly fluorinated precursor, such as 3,4,4'-trifluorobenzophenone, with sodium or potassium ethoxide.

Reaction Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the carbon atom bearing the fluorine at the 4'-position. This position is electronically activated (made more electrophilic) by the para-carbonyl group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions, yielding the final ether product.

Functional Group Interconversions on Fluorinated Benzophenones

One of the primary strategies for the synthesis of this compound involves the modification of a pre-existing fluorinated benzophenone core. A key functional group interconversion in this context is the Williamson ether synthesis, which allows for the introduction of the ethoxy group.

This approach commences with the synthesis of a hydroxylated precursor, 4'-hydroxy-3,4-difluorobenzophenone. This intermediate can be prepared via a Friedel-Crafts acylation reaction between 3,4-difluorobenzoyl chloride and phenol. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or a solid-supported catalyst like iron(III) chloride on montmorillonite (B579905) K-10 clay, which can offer environmental benefits and easier work-up procedures. ijraset.com The use of a solid acid catalyst can lead to high yields, with optimizations possible by adjusting the catalyst amount and reaction temperature. ijraset.com

Once 4'-hydroxy-3,4-difluorobenzophenone is obtained, the ethoxy group can be introduced through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, to form the desired ether linkage. A general procedure for a similar transformation, the synthesis of 4,4'-dimethoxybenzophenone (B177193) from 4,4'-dihydroxybenzophenone, involves the use of sodium hydride in N,N-dimethylformamide (DMF) followed by the addition of methyl iodide. chemicalbook.com A similar protocol can be adapted for the synthesis of this compound.

Reaction Scheme:

Friedel-Crafts Acylation:

3,4-Difluorobenzoyl chloride + Phenol --(Lewis Acid)--> 4'-Hydroxy-3,4-difluorobenzophenone + HCl

Williamson Ether Synthesis:

4'-Hydroxy-3,4-difluorobenzophenone + NaH --> Sodium 4-(3,4-difluorobenzoyl)phenoxide

Sodium 4-(3,4-difluorobenzoyl)phenoxide + CH₃CH₂I --> this compound + NaI

Multi-step Convergent Syntheses

Convergent synthesis offers an alternative and often more efficient route to complex molecules by preparing key fragments separately and then coupling them in the final stages. For this compound, a convergent approach would involve the synthesis of two separate aryl precursors, one containing the 3,4-difluorophenyl moiety and the other the 4-ethoxyphenyl group, followed by a cross-coupling reaction to form the central ketone.

A plausible convergent strategy is a modification of the Friedel-Crafts acylation where phenetole (ethoxybenzene) is directly acylated with 3,4-difluorobenzoyl chloride. This approach directly assembles the target molecule in a single step from commercially available starting materials. The reaction would be catalyzed by a Lewis acid, with aluminum chloride being a common choice. wikipedia.orggoogle.com The regioselectivity of this reaction is crucial, as the ethoxy group is an ortho-, para-director. The para-substituted product, this compound, is expected to be the major isomer due to steric hindrance at the ortho position.

Another convergent approach could involve a Grignard-type reaction. For instance, a Grignard reagent prepared from a 4-alkoxybromobenzene could react with 3,4-difluorobenzaldehyde (B20872) to form a secondary alcohol, which is then oxidized to the corresponding ketone. A related patent describes the preparation of 3,4-difluorobenzaldehyde from 3,4-difluorobromobenzene via a Grignard exchange reaction followed by formylation with N,N-dimethylformamide. google.com This aldehyde could then be a key intermediate in a convergent synthesis.

Optimization of Synthetic Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for the key steps.

For the Friedel-Crafts Acylation:

Catalyst: While aluminum chloride is a traditional and effective catalyst, its hygroscopic nature and the generation of acidic waste present challenges. organic-chemistry.orgchemguide.co.uk Alternative, more environmentally benign catalysts such as solid-supported Lewis acids (e.g., Fe(III)/K-10 clay) have been shown to be highly effective and can be easily separated from the reaction mixture. ijraset.com Other metal triflates have also been explored as recyclable catalysts for Friedel-Crafts acylations. nih.gov

Solvent: The choice of solvent can influence the reaction rate and selectivity. While traditional solvents like petroleum ether or chlorinated hydrocarbons are used, solvent-free conditions or the use of greener solvents are being increasingly investigated. wikipedia.org

Temperature and Reaction Time: The reaction temperature and duration are critical for maximizing the yield and minimizing the formation of by-products. For instance, in the synthesis of 4,4'-difluorobenzophenone, the reaction is typically conducted at low temperatures initially and then allowed to warm to room temperature. google.com Heating under reflux for a specific period is often necessary to drive the reaction to completion. chemguide.co.uk

For the Williamson Ether Synthesis:

Base and Solvent: The choice of base and solvent is crucial for efficient etherification. Strong bases like sodium hydride in polar aprotic solvents like DMF are commonly used to ensure complete deprotonation of the phenol. chemicalbook.com

Alkylating Agent: The reactivity of the ethylating agent follows the order I > Br > Cl. Ethyl iodide is often preferred for its higher reactivity.

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

The table below summarizes key reaction parameters and their impact on the synthesis.

| Parameter | Influence on Synthesis | Research Findings |

| Catalyst (Friedel-Crafts) | Affects reaction rate, yield, and environmental impact. | Solid-supported catalysts like Fe(III)/K-10 clay can provide high yields (up to 97% in analogous reactions) and are easily recyclable. ijraset.com |

| Solvent (Friedel-Crafts) | Influences solubility of reactants and catalyst activity. | Petroleum ether and orthodichlorobenzene have been used in the synthesis of similar fluorinated benzophenones. wikipedia.orggoogle.com |

| Temperature (Friedel-Crafts) | Controls reaction rate and selectivity. | Reactions are often initiated at low temperatures (e.g., -14°C to 0°C) and then allowed to proceed at room temperature or with heating. google.com |

| Base (Williamson Ether) | Determines the extent of phenoxide formation. | Sodium hydride is a strong base commonly used to ensure complete deprotonation of phenolic precursors. chemicalbook.com |

| Solvent (Williamson Ether) | Affects the solubility of the phenoxide and the rate of the SN2 reaction. | N,N-Dimethylformamide (DMF) is a common polar aprotic solvent for this reaction. chemicalbook.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Aromatic C-F and C-O Stretching Frequencies

The IR spectrum of 3,4-Difluoro-4'-ethoxybenzophenone is distinguished by absorption bands corresponding to the stretching vibrations of its carbon-fluorine (C-F) and aryl-alkyl ether carbon-oxygen (C-O) bonds.

Aromatic C-F Stretching: The C-F stretching vibrations in aromatic compounds typically appear in the fingerprint region of the IR spectrum. For fluorinated benzene (B151609) derivatives, these absorptions are generally found in the 1250-1100 cm⁻¹ range. The precise location and intensity of these bands are influenced by the substitution pattern on the aromatic ring.

Aromatic C-O Stretching: The C-O bond of the ethoxy group attached to the benzene ring gives rise to characteristic stretching bands. For aryl-alkyl ethers, two distinct stretching bands are typically observed: an asymmetric stretch (Ar-O) around 1275-1200 cm⁻¹ and a symmetric stretch (O-C) near 1075-1020 cm⁻¹. The band for the Ar-O stretch is usually the stronger of the two. libretexts.org

Studies on structurally similar compounds, such as 4-ethoxy-2,3-difluoro benzamide (B126), provide insight into the expected frequencies for these vibrations. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-F | Stretching | 1250 - 1100 |

| Aromatic Ether (Ar-O-C) | Asymmetric C-O Stretch | 1275 - 1200 |

| Aromatic Ether (Ar-O-C) | Symmetric C-O Stretch | 1075 - 1020 |

| Carbonyl (C=O) | Stretching | 1670 - 1650 |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying conjugated systems like benzophenone (B1666685).

n→π and π→π Transitions of the Benzophenone Chromophore**

The benzophenone core is a chromophore, meaning it is the part of the molecule that absorbs light. It exhibits two characteristic types of electronic transitions:

π→π Transition:* This is a high-intensity absorption that occurs when an electron from a π bonding orbital is excited to a π* antibonding orbital. For unsubstituted benzophenone, this transition typically results in a strong absorption band around 250 nm. researchgate.netresearchgate.net

n→π Transition:* This is a lower-intensity, "forbidden" transition where a non-bonding electron (from the lone pairs on the carbonyl oxygen) is promoted to a π* antibonding orbital. This transition occurs at a longer wavelength, appearing as a weaker band in the 330-360 nm region for benzophenone. researchgate.netresearchgate.net

The energy required for these transitions is directly related to the gap between the molecular orbitals involved. libretexts.org

Influence of Fluorine and Ethoxy Substituents on Absorption Maxima

Substituents on the aromatic rings of the benzophenone chromophore can alter the energy of the molecular orbitals and thus shift the maximum absorption wavelength (λmax).

Ethoxy Group (-OCH₂CH₃): The ethoxy group is an electron-donating group (EDG) or an auxochrome. Through the resonance effect, its lone pair electrons on the oxygen atom increase the electron density of the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, causing a bathochromic shift (red shift) to longer wavelengths. ijermt.orgnih.gov

Fluorine Atoms (-F): Fluorine is an electron-withdrawing group (EWG) due to its high electronegativity (inductive effect). EWGs generally lower the energy of the HOMO, which would increase the energy gap and lead to a hypsochromic shift (blue shift) to shorter wavelengths. ijermt.org

In this compound, these two opposing effects are at play. The powerful electron-donating resonance effect of the ethoxy group on one ring typically dominates the weaker inductive effect of the two fluorine atoms on the other ring. This results in a net bathochromic shift for both the π→π* and n→π* transitions compared to unsubstituted benzophenone.

| Substituent Type | Electronic Effect | Impact on Energy Gap | Resulting Shift in λmax |

|---|---|---|---|

| Ethoxy (Electron-Donating) | Raises HOMO Energy | Decreases | Bathochromic (Red Shift) |

| Fluorine (Electron-Withdrawing) | Lowers HOMO Energy | Increases | Hypsochromic (Blue Shift) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact molecular mass of the parent ion and its fragments. From this exact mass, a unique elemental formula can be calculated, providing unambiguous confirmation of the compound's identity. For this compound, HRMS would be used to confirm its elemental composition of C₁₅H₁₂F₂O. nih.govalsglobal.com

| Formula | Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₅H₁₂F₂O | [M]⁺ | 262.0805 |

| C₁₅H₁₃F₂O | [M+H]⁺ | 263.0883 |

Fragmentation Patterns and Structural Information from Isotopic Abundances

In electron ionization (EI) mass spectrometry, the high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For benzophenone derivatives, the most common fragmentation pathway is alpha-cleavage at the bonds adjacent to the carbonyl group. libretexts.org

For this compound, two primary cleavage patterns are expected:

Cleavage to form the 4-ethoxybenzoyl cation (m/z 149.06) and a 3,4-difluorophenyl radical.

Cleavage to form the 3,4-difluorobenzoyl cation (m/z 141.01) and a 4-ethoxyphenyl radical.

Further fragmentation of the 4-ethoxybenzoyl cation can occur via loss of ethylene (B1197577) (C₂H₄) to yield a hydroxybenzoyl cation (m/z 121). The analysis of these fragmentation patterns helps to piece together the molecular structure. nih.govresearchgate.net

Isotopic abundances also provide valuable structural clues. Fluorine is monoisotopic (¹⁹F is its only natural isotope), so it does not contribute M+2 peaks as chlorine or bromine would. nih.gov The M+1 peak in the spectrum of this compound will be almost entirely due to the natural abundance of Carbon-13 (~1.1%). The intensity of the M+1 peak relative to the molecular ion peak can be used to confirm the number of carbon atoms in the molecule.

| Fragment Ion Structure | Formula | Expected m/z |

|---|---|---|

| [M]⁺ (Molecular Ion) | [C₁₅H₁₂F₂O]⁺ | 262.08 |

| 4-Ethoxybenzoyl cation | [C₉H₉O₂]⁺ | 149.06 |

| 3,4-Difluorobenzoyl cation | [C₇H₃F₂O]⁺ | 141.01 |

| Hydroxybenzoyl cation | [C₇H₅O₂]⁺ | 121.03 |

| 4-Fluorophenyl cation | [C₆H₄F]⁺ | 95.03 |

Mechanistic Investigations of Chemical Transformations Involving 3,4 Difluoro 4 Ethoxybenzophenone

Photochemical Reactivity and Excited State Mechanisms

The photochemical behavior of ketones like 3,4-Difluoro-4'-ethoxybenzophenone is largely dictated by the nature of their lowest excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing (ISC) to a triplet state (T₁). For many benzophenones, this ISC is highly efficient, often approaching 100%. wikipedia.org The subsequent reactions are then primarily driven by the reactivity of the triplet state.

The presence of fluorine atoms and an ethoxy group on the benzophenone (B1666685) scaffold can influence the energies and lifetimes of these excited states, thereby affecting the efficiency and pathways of subsequent photochemical reactions.

The Paternò–Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548). cambridgescholars.com This reaction is a cornerstone of photochemistry and serves as a valuable tool for the synthesis of four-membered oxygen-containing heterocycles. nih.gov

The Paternò–Büchi reaction can proceed through either the singlet or triplet excited state of the carbonyl compound. The specific pathway is often dependent on the nature of the ketone and the alkene. For benzophenone and its derivatives, the reaction typically involves the triplet state (T₁). cambridgescholars.com Given the high intersystem crossing yield of benzophenones, it is highly probable that the Paternò-Büchi reaction of this compound with alkenes would also proceed via its T₁ state.

The reaction mechanism initiated from the triplet state involves the formation of a triplet 1,4-biradical intermediate after the initial bond formation between the excited ketone and the alkene. This biradical must then undergo a spin inversion to the singlet state before it can cyclize to form the oxetane.

The interaction of the triplet excited this compound with an alkene would lead to the formation of a triplet 1,4-biradical. The stability of this biradical intermediate is a key factor in determining the regioselectivity of the reaction. Two possible biradicals can be formed, depending on which carbon of the alkene bonds to the carbonyl oxygen. The more stable biradical is generally the one where the radical is on the more substituted carbon atom of the alkene.

The subsequent steps involve intersystem crossing to the corresponding singlet biradical, followed by cyclization to the oxetane or fragmentation back to the starting materials. The efficiency of oxetane formation depends on the competition between these pathways.

The regioselectivity of the Paternò–Büchi reaction is governed by the relative stability of the possible 1,4-biradical intermediates. For an unsymmetrical alkene, two regioisomeric oxetanes can be formed. The substitution pattern on both the benzophenone and the alkene will influence which regioisomer is favored.

The stereoselectivity of the reaction is also determined at the biradical stage. The geometry of the approach of the alkene to the excited ketone and the subsequent conformational dynamics of the biradical intermediate will dictate the stereochemical outcome of the final oxetane product. For reactions proceeding through a triplet biradical, the stereochemistry of the starting alkene is often lost, leading to a mixture of stereoisomers.

A characteristic reaction of excited benzophenones is their ability to abstract a hydrogen atom from a suitable donor molecule. wikipedia.org This process leads to the formation of a ketyl radical. wikipedia.org

Upon excitation, the triplet state of this compound can abstract a hydrogen atom from a hydrogen donor (R-H), such as a solvent molecule or another reactant, to form a this compound ketyl radical and a radical derived from the donor (R•).

The reactivity of the resulting ketyl radical is a subject of interest. These radicals can undergo various subsequent reactions, including dimerization to form pinacols, or they can be involved in further radical-based transformations. The properties and reactivity of ketyl radicals can be influenced by their electronic and steric environment. nih.govresearchgate.net The fluorine and ethoxy substituents on the aromatic rings of the parent benzophenone would likely modulate the stability and subsequent reactivity of the corresponding ketyl radical.

Hydrogen Atom Abstraction Reactions

Intermolecular and Intramolecular Hydrogen Transfer Processes

Hydrogen transfer processes are fundamental in the photochemistry of benzophenones. While specific studies on this compound are not extensively documented, the principles can be inferred from related benzophenone derivatives.

Intermolecular Hydrogen Transfer: Upon photoexcitation, the carbonyl oxygen of benzophenones can abstract a hydrogen atom from a suitable donor molecule in the surrounding medium, such as a solvent or an added quencher. For instance, studies on benzophenone photochemistry in alcoholic solvents have shown the formation of a ketyl radical and a solvent-derived radical. In the case of this compound, the presence of the electron-withdrawing fluorine atoms on one ring and the electron-donating ethoxy group on the other can influence the reactivity of the excited triplet state. The fluorine atoms would enhance the electrophilicity of the carbonyl oxygen, potentially increasing the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Intramolecular Hydrogen Transfer: Intramolecular hydrogen transfer is less likely for this compound itself due to the absence of a readily abstractable hydrogen atom in a sterically favorable position, such as an ortho-alkyl group. However, derivatives of benzophenone with ortho-allyloxy groups have been shown to undergo intramolecular hydrogen transfer, leading to cyclization products. nih.gov While not a direct reaction of the title compound, this illustrates a potential pathway for suitably substituted derivatives.

Quenching Studies and Excited State Dynamics

The excited state dynamics of benzophenones are characterized by efficient intersystem crossing from the initially populated singlet state (S1) to the triplet state (T1). This triplet state is typically responsible for the observed photochemistry.

Quenching Studies: The triplet state of benzophenones can be quenched by various molecules. This can occur through energy transfer to a quencher with a lower triplet energy or through charge transfer processes. Studies on substituted benzophenones have revealed that electron-donating or electron-withdrawing groups can significantly affect the quenching rate constants. For example, the self-quenching of crystalline benzophenones is influenced by the electronic nature of the substituents. nih.gov The presence of the ethoxy group (an electron-donating group) and the difluoro substituents (electron-withdrawing groups) in this compound would modulate the energy of the triplet state and its susceptibility to quenching.

Excited State Dynamics: The excited state of benzophenone derivatives can decay through various pathways, including phosphorescence, non-radiative decay, and chemical reactions. The substitution pattern on the aromatic rings plays a crucial role in determining the dominant decay channel. For instance, donor-acceptor substituted benzophenones have been studied for their potential in applications like thermally activated delayed fluorescence (TADF). nih.gov The 3,4-difluoro and 4'-ethoxy substitution pattern in the target molecule creates a donor-acceptor system that could influence its excited state lifetime and reactivity.

Below is a table summarizing the excited state properties of related benzophenone derivatives, which can provide a comparative context for this compound.

| Compound | Triplet Lifetime (µs in solution) | Quenching Mechanism | Reference |

| Benzophenone | 1-1000 | H-abstraction, Energy Transfer | nih.gov |

| 4,4'-Disubstituted Benzophenones | Varies (ps to ms (B15284909) in crystals) | Reductive self-quenching | nih.gov |

| Benzophenone-Phenothiazine Dyads | Varies with substitution | Intramolecular Charge Transfer | masterorganicchemistry.com |

This table presents data for related compounds to infer the potential behavior of this compound.

Ground State Reaction Mechanisms

The ground state reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the reactivity of the two aromatic rings.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in benzophenones is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. The rate of this addition is influenced by both electronic and steric factors. The presence of two aromatic rings provides significant steric hindrance compared to aliphatic ketones.

Electronically, the two fluorine atoms on one ring act as electron-withdrawing groups, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity. Conversely, the ethoxy group on the other ring is electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack. The net effect would be an activated carbonyl group compared to unsubstituted benzophenone, favoring nucleophilic addition. Common nucleophiles that add to benzophenones include organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides.

Electrophilic Aromatic Substitution on the Fluorinated and Ethoxy-substituted Rings

Electrophilic aromatic substitution (EAS) is a key reaction for modifying the aromatic rings of benzophenone. The directing effects of the existing substituents determine the position of the incoming electrophile.

Fluorinated Ring (3,4-difluoro): The fluorine atoms are deactivating, ortho-, para-directing substituents due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. The carbonyl group is a strong deactivating and meta-directing group. Therefore, electrophilic attack on the 3,4-difluorophenyl ring will be disfavored. If it were to occur, the position of substitution would be directed by the fluorine atoms, likely at the 6-position (ortho to the 3-fluoro and meta to the 4-fluoro group).

Ethoxy-substituted Ring (4'-ethoxy): The ethoxy group is a strong activating, ortho-, para-directing substituent due to its significant resonance electron-donating effect. The carbonyl group is deactivating. Therefore, electrophilic substitution will strongly favor the ethoxy-substituted ring. The incoming electrophile will be directed to the positions ortho to the ethoxy group (3' and 5' positions).

The following table summarizes the expected directing effects for EAS on this compound.

| Ring | Substituents | Overall Effect | Expected Position of Substitution |

| 3,4-Difluorophenyl | -F (o,p-directing, deactivating), -C=O (m-directing, deactivating) | Strongly Deactivated | Unlikely to react |

| 4'-Ethoxyphenyl | -OEt (o,p-directing, activating), -C=O (m-directing, deactivating) | Activated | 3' and 5' positions |

Reductive Processes (e.g., Formation of Radical Anions)

Benzophenones can be reduced to form various products, including benzhydrols and pinacols. A key intermediate in these reductive processes is the ketyl radical anion, formed by the addition of an electron to the carbonyl group. This can be achieved through electrochemical reduction or by using chemical reducing agents.

The presence of the electron-withdrawing fluorine atoms on this compound would stabilize the resulting radical anion, making the reduction potential more positive compared to unsubstituted benzophenone. This suggests that the compound would be more easily reduced. The ethoxy group, being electron-donating, would have an opposing, albeit weaker, effect.

Rearrangement Reactions (e.g., Beckmann-type Rearrangements of Oxime Derivatives)

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org The first step in this sequence is the formation of the oxime from the ketone by reaction with hydroxylamine. For this compound, this would yield this compound oxime.

The rearrangement is typically catalyzed by acid and proceeds via the migration of a group anti-periplanar to the leaving group on the nitrogen. organic-chemistry.org In the case of an unsymmetrical ketone like this compound, two geometric isomers of the oxime (E and Z) can be formed, which can lead to two different amide products upon rearrangement. The migrating group would be either the 3,4-difluorophenyl group or the 4'-ethoxyphenyl group, depending on the oxime isomer that undergoes rearrangement. The relative migratory aptitude of these two groups would also influence the product distribution. Generally, electron-rich aryl groups migrate preferentially. Therefore, it is expected that the 4'-ethoxyphenyl group would have a higher migratory aptitude than the 3,4-difluorophenyl group.

Recent developments have introduced milder conditions for the Beckmann rearrangement, avoiding the use of strong acids.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic parameters for the formation of this compound, primarily through the Friedel-Crafts acylation reaction, are not extensively documented in dedicated studies. However, a comprehensive understanding can be constructed by examining analogous reactions, specifically the acylation of substituted aromatic compounds like fluorobenzene (B45895) and anisole (B1667542) (as a proxy for ethoxybenzene). The interplay of electronic and steric effects of the fluoro and ethoxy substituents governs the reactivity and regioselectivity of the transformation.

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 4-ethoxybenzoyl chloride with the Lewis acid. This is followed by the electrophilic attack of the acylium ion on the electron-rich aromatic ring of 1,2-difluorobenzene, forming a sigma complex (also known as an arenium ion). The rate-determining step in Friedel-Crafts acylations is generally the formation of this sigma complex. researchgate.netmasterorganicchemistry.com The subsequent loss of a proton from the sigma complex restores aromaticity and yields the final ketone product. tamu.edu

The ethoxy group (-OC₂H₅) on the 4-ethoxybenzoyl chloride is an activating group due to its electron-donating resonance effect, which stabilizes the acylium ion intermediate. Conversely, the fluorine atoms on 1,2-difluorobenzene are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their electron-donating resonance effect. This directing effect, combined with the steric hindrance, influences the position of acylation on the difluorobenzene ring.

Kinetic control versus thermodynamic control is a crucial aspect of Friedel-Crafts reactions. wikipedia.org At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which is often the ortho-isomer due to the proximity of the directing group. At higher temperatures, the reaction is under thermodynamic control, leading to the most stable product, which is typically the para-isomer due to reduced steric hindrance. In the case of the acylation of 1,2-difluorobenzene, the substitution is expected to occur at the position para to one of the fluorine atoms and meta to the other, leading to the 3,4-difluoro substitution pattern in the final product.

While specific quantitative data for the formation of this compound is scarce, the following table provides an overview of the expected kinetic and thermodynamic influences based on analogous reactions.

| Parameter | Influence on the Formation of this compound |

| Reaction Rate | The presence of two deactivating fluorine atoms on the 1,2-difluorobenzene ring is expected to slow down the reaction rate compared to the acylation of benzene (B151609). The activating ethoxy group on the acyl chloride will partially offset this deactivation. |

| Activation Energy (Ea) | The activation energy for the reaction is anticipated to be relatively high due to the deactivating nature of the difluorinated ring, requiring elevated temperatures or a highly active catalyst system to proceed at a reasonable rate. |

| Thermodynamic Stability | The final product, this compound, is a thermodynamically stable conjugated ketone. The para-substitution of the ethoxy group on one ring and the 3,4-difluoro substitution on the other represent a sterically favorable arrangement. |

| Reaction Enthalpy (ΔH) | Friedel-Crafts acylations are generally exothermic processes. The formation of the stable ketone and the liberation of HCl contribute to a negative enthalpy change. |

| Reaction Entropy (ΔS) | The reaction involves the combination of two reactant molecules into a single product molecule, which typically leads to a decrease in entropy. |

Detailed research findings from a computational study on the Friedel-Crafts acylation of benzene and diphenyl ether using density functional theory (DFT) indicate that the rate-determining step is the formation of the acylium ion. nih.gov This is followed by the formation of the Wheland intermediate (sigma complex). nih.gov The study also highlighted that the reactivity changes based on the directing effects of the substituents on the nucleophile. nih.gov Another study on the solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride using a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) demonstrated high selectivity for the para-product, with yields up to 87%. sioc-journal.cnresearchgate.net These findings suggest that with an appropriate catalytic system, high yields and selectivity can be achieved in the acylation of fluorinated benzenes.

Computational Chemistry and Theoretical Modeling of 3,4 Difluoro 4 Ethoxybenzophenone

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements, or conformations.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Equilibria

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for determining the electronic structure of molecules. Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical parameters. DFT, a computationally more efficient alternative, calculates the electron density of a system to determine its energy and other properties.

For a molecule like 3,4-Difluoro-4'-ethoxybenzophenone, these methods would be used to identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The calculations would involve optimizing the geometry of the molecule to find the arrangement of atoms that has the lowest energy. The relative energies of different conformers would determine their populations at a given temperature, providing insight into the conformational equilibria.

Torsional Angles and Dihedral Angles Analysis

While specific calculated values for this compound are not available, studies on similar benzophenone (B1666685) derivatives provide a general understanding.

Electronic Structure and Bonding Analysis

The electronic properties of a molecule are crucial for understanding its reactivity, spectroscopic behavior, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

In the case of this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within a molecule is rarely uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified using various population analysis schemes in quantum chemical calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. For this compound, an ESP map would highlight the electronegative oxygen and fluorine atoms as sites of negative potential.

Influence of Fluorine and Ethoxy Substituents on Electron Density

The presence of fluorine and ethoxy substituents significantly influences the electronic structure of the benzophenone core.

The ethoxy group (-OCH2CH3) on the other phenyl ring has a different electronic influence. The oxygen atom is also electronegative, but its lone pairs can participate in resonance, donating electron density to the aromatic ring. This electron-donating effect generally increases the electron density of the substituted ring, making it more susceptible to electrophilic attack.

Reaction Pathway Modeling and Transition State Calculations

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation reaction, involves a series of complex steps including the formation of intermediates and transition states. Computational modeling is a powerful tool to elucidate the intricate details of this reaction mechanism. By mapping the potential energy surface, researchers can identify the most probable reaction pathways.

Energetics of Key Reaction Intermediates and Transition States

A critical aspect of understanding the reaction mechanism is the calculation of the energies of the key reaction intermediates and transition states. Density Functional Theory (DFT) is a commonly employed method for these calculations. For the Friedel-Crafts acylation, the reaction typically proceeds through the formation of an acylium ion from 3,4-difluorobenzoyl chloride and a Lewis acid catalyst, followed by the electrophilic attack on the ethoxybenzene ring. This attack leads to the formation of a sigma complex (also known as a Wheland intermediate), which is a key intermediate. The subsequent deprotonation to restore aromaticity is the final step.

Computational models can determine the activation energies for each step of the reaction. The rate-determining step is identified as the one with the highest activation energy barrier. For many Friedel-Crafts acylations, the formation of the sigma complex is the rate-determining step. The relative energies of different possible intermediates, which could arise from acylation at different positions on the ethoxybenzene ring, can also be calculated to predict the regioselectivity of the reaction.

Illustrative Data Table: Calculated Relative Energies of Intermediates and Transition States in a Friedel-Crafts Acylation

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3,4-difluorobenzoyl chloride + ethoxybenzene + AlCl₃ | 0.0 |

| TS1 | Transition state for acylium ion formation | +15.2 |

| Intermediate 1 | Acylium ion complex | +5.8 |

| TS2 | Transition state for sigma complex formation (Wheland intermediate) | +22.5 |

| Intermediate 2 | Sigma complex (Wheland intermediate) | +12.1 |

| TS3 | Transition state for deprotonation | +14.3 |

| Products | This compound + HCl + AlCl₃ | -10.7 |

Solvation Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects through either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation, which is computationally intensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant.

These models are crucial for accurately predicting reaction barriers and the stability of charged intermediates, such as the acylium ion and the sigma complex, which are highly sensitive to the polarity of the solvent. The choice of solvent can influence the rate-determining step and even the regioselectivity of the reaction.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which are invaluable for the characterization of this compound and for the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction (GIAO-DFT)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a highly effective approach for this purpose. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO-DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, an accurate optimized geometry of the molecule is a prerequisite for reliable NMR predictions. Comparing the calculated chemical shifts with experimental data can confirm the structure of the synthesized compound. A recent study on the structurally similar 4-ethoxy-2,3-difluoro benzamide (B126) utilized DFT at the B3LYP level with various basis sets to establish relationships between molecular structure and spectral properties, a methodology directly applicable to the target molecule. researchgate.net

Illustrative Data Table: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts

| Fluorine Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| F (at position 3) | -135.2 | -136.1 |

| F (at position 4) | -145.8 | -146.5 |

Vibrational Frequency Calculations for IR Assignments

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups in a molecule. Computational methods, primarily DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation in some methods. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data.

The calculated vibrational spectrum can be used to assign the absorption bands in the experimental IR spectrum of this compound. This is particularly useful for complex molecules where many vibrational modes overlap. The characteristic C=O stretching frequency of the benzophenone core, as well as the C-F and C-O stretching modes, can be precisely identified through these calculations.

Illustrative Data Table: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1685 | 1660 | Carbonyl stretch |

| ν(C-O-C) | 1255 | 1240 | Ether stretch (asymmetric) |

| ν(C-F) | 1180 | 1165 | Aromatic C-F stretch |

Electronic Excitation Energy Calculations for UV-Vis Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths, which determine the positions and intensities of absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, and the molecular orbitals involved.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and explain the origin of the observed absorption bands. The electronic transitions in benzophenone derivatives are typically dominated by π → π* transitions within the aromatic system. The substituents on the phenyl rings, in this case, the difluoro and ethoxy groups, can significantly influence the energies of the molecular orbitals and thus the position of the absorption maxima.

Illustrative Data Table: Calculated UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.02 | n → π |

| S₀ → S₂ | 280 | 0.45 | π → π (HOMO → LUMO) |

Structure Reactivity Relationships and Electronic Effects in Fluorinated Ethoxybenzophenones

Correlating Substituent Effects with Reaction Rates and Selectivities

The rate and selectivity of chemical reactions involving 3,4-Difluoro-4'-ethoxybenzophenone are profoundly influenced by its substituents. The two fluorine atoms on one phenyl ring and the ethoxy group on the other dictate the electron density distribution across the molecule, thereby affecting the susceptibility of the carbonyl group to nucleophilic attack and the reactivity of the aromatic rings towards electrophilic or nucleophilic substitution.

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which deactivates the difluorinated phenyl ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon. Conversely, the ethoxy group at the 4'-position is a powerful electron-donating group through resonance (+M) and a weaker electron-withdrawing group through induction (-I). The net effect is an increase in electron density on the ethoxy-substituted ring, making it more susceptible to electrophilic attack.

For instance, in the photoreduction of benzophenone (B1666685) derivatives, the rate of reaction is highly dependent on the ring substituents. Studies on related compounds have shown that electron-withdrawing groups can influence the energy and character of the excited state, which in turn affects the kinetics of hydrogen abstraction. acs.org

Hammett Analysis and Quantitative Structure-Reactivity Relationships (QSAR)

The Hammett equation, a cornerstone of linear free-energy relationships, provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.orgviu.caviu.ca The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the reference value for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction under investigation. wikipedia.orgoxfordreference.com

For this compound, a Hammett analysis would involve comparing its reactivity to a series of other substituted benzophenones in a given reaction. The σ values for the fluorine and ethoxy substituents would be used to predict the reaction rate or equilibrium constant relative to unsubstituted benzophenone.

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | 0.34 | 0.06 |

| -OC₂H₅ | 0.1 | -0.24 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from established Hammett constant tables. viu.castenutz.eu

A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing substituents, while a negative ρ value signifies that electron-donating substituents enhance the reaction rate. oxfordreference.com

Quantitative Structure-Reactivity Relationship (QSAR) models build upon these principles to develop predictive relationships between the chemical structure and reactivity. For benzophenone derivatives, QSAR studies have been employed to predict various activities, including biological activities like antimalarial properties. nih.govresearchgate.net These models often incorporate a wider range of descriptors beyond just Hammett constants, such as steric parameters and quantum chemical calculations, to achieve higher predictive accuracy. researchgate.net

Inductive and Resonance Effects of Fluorine and Ethoxy Groups

The electronic influence of a substituent can be dissected into its inductive and resonance effects.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) . This effect operates through the sigma bond framework and decreases with distance. In this compound, the two fluorine atoms significantly polarize the C-F bonds, drawing electron density away from the aromatic ring and the carbonyl group. Fluorine also possesses a resonance effect (+M) due to its lone pairs of electrons, which can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.

Ethoxy Group: The oxygen atom of the ethoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) . However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M) . This resonance effect is most pronounced when the ethoxy group is in the para position, as in this compound, where it can directly donate electron density to the carbonyl group through the pi-system.

The interplay of these effects in this compound leads to a polarized molecule with an electron-deficient difluorinated ring and an electron-rich ethoxy-substituted ring.

Comparative Studies with Analogues Varying in Fluorine and Ethoxy Positions/Counts

The reactivity and properties of this compound can be better understood by comparing it with its analogues. For instance, moving the fluorine atoms to different positions on the ring (e.g., 2,4-difluoro or 3,5-difluoro) would alter the electronic and steric environment around the carbonyl group. An ortho-fluorine, for example, would introduce a significant steric effect in addition to its electronic influence.

Similarly, changing the position of the ethoxy group (e.g., to the meta or ortho position) would drastically change its resonance contribution. A meta-ethoxy group would primarily exert an inductive effect, while an ortho-ethoxy group would introduce both electronic and steric effects.

The synthesis of various fluorinated benzophenones has been achieved through methods like iterative nucleophilic aromatic substitution, allowing for the systematic study of the impact of fluorine substitution on the properties of these molecules. nih.govnih.govtandfonline.com Such studies are crucial for fine-tuning the electronic and photophysical properties of benzophenone-based materials for various applications, including as fluorophores. nih.gov

Excited State Structure-Reactivity Correlations

The photochemistry of benzophenones is a rich field of study, and the substituents play a critical role in determining the properties of the excited states. Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S₁), which then typically undergoes rapid intersystem crossing to a more stable triplet state (T₁). bgsu.edu The reactivity of the molecule in photochemical reactions, such as photoreduction, is primarily governed by the nature of this triplet state. acs.org

The fluorine and ethoxy substituents in this compound will influence the energies and characters of the S₁ and T₁ states. Electron-withdrawing groups like fluorine can lower the energy of the n-π* transition, which is often the lowest energy transition in benzophenones. The electron-donating ethoxy group can raise the energy of the π-π* transition. The relative energies of the n-π* and π-π* triplet states are crucial for determining the photochemical reactivity.

For instance, benzophenones with a lowest triplet state of n-π* character are generally more reactive in hydrogen abstraction reactions than those with a lowest triplet state of π-π* character. The substituents on this compound will modulate the balance between these two states, thereby controlling its photochemical behavior. acs.org Computational studies on related systems have been used to examine the structure and electronic excitation energies to understand their unique photophysical properties. nih.gov

Advanced Synthetic Applications and Chemical Transformations of 3,4 Difluoro 4 Ethoxybenzophenone

Utilization as a Building Block in Complex Molecular Architectures

3,4-Difluoro-4'-ethoxybenzophenone serves as a highly versatile C13-synthon for the construction of complex molecular architectures. beilstein-journals.orgnih.govnih.gov Its utility stems from the presence of multiple, chemically distinct reactive sites: the electrophilic carbonyl carbon, the electron-deficient difluorinated aromatic ring, and the electron-rich ethoxy-substituted aromatic ring. This inherent differentiation allows for its incorporation into a wide array of larger molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.gov

The rigid benzophenone (B1666685) core is a common feature in bioactive molecules and provides a stable scaffold for orienting functional groups in three-dimensional space. Synthetic chemists can leverage the difluorophenyl moiety for subsequent nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions, while the ethoxy-phenyl ring can be targeted for electrophilic aromatic substitution. This multi-faceted reactivity enables the sequential and controlled addition of various substituents, facilitating the assembly of intricate molecular designs from a single, readily accessible starting material. mdpi.com For instance, derivatives of this compound can be used to synthesize complex heterocyclic systems or poly-aromatic structures with tailored electronic and photophysical properties.

Participation in Cascade and Multicomponent Reactions

While specific examples detailing the participation of this compound in cascade or multicomponent reactions (MCRs) are not extensively documented in dedicated studies, its structure suggests significant potential for such applications. MCRs, which combine three or more reactants in a single pot to form a product containing portions of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.gov

The carbonyl group of the benzophenone is a key functional handle that could readily participate in well-known MCRs. For example, it could serve as the ketone component in a Biginelli or Hantzsch-type reaction under appropriate conditions, leading to the formation of complex dihydropyrimidones or dihydropyridines. Furthermore, the isonitrile-based Ugi and Passerini reactions, which are powerful tools for generating molecular diversity, could potentially incorporate this benzophenone, leading to the rapid synthesis of peptide-like scaffolds. nih.govrug.nl The development of such a multicomponent platform would accelerate the discovery of new chemical entities for various applications. nih.gov

A plausible, albeit hypothetical, cascade sequence could involve an initial nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization that is triggered by a substitution reaction on the electron-deficient difluorinated ring. Such strategies are instrumental in building complex heterocyclic frameworks in a single, efficient operation.

Selective Functionalization at the Carbonyl Group

The carbonyl group is the most prominent functional group in this compound and serves as a primary site for a variety of chemical transformations. Its reactivity is typical of diaryl ketones, allowing for a range of selective modifications.

Common transformations include:

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 3,4-difluoro-4'-ethoxydiphenylmethanol, using hydride reagents like sodium borohydride. More forcing conditions, such as Clemmensen or Wolff-Kishner reduction, can achieve complete deoxygenation to the methylene (B1212753) compound, 3,4-difluoro-4'-ethoxydiphenylmethane.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. This provides a straightforward route to increase molecular complexity and introduce new carbon-carbon bonds.

Olefination: Reactions like the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination can convert the carbonyl group into a carbon-carbon double bond, yielding substituted 1,1-diarylalkenes. These products are valuable intermediates for polymerization or further functionalization.

Table 1: Potential Transformations at the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Deoxygenation | Zn(Hg), HCl (Clemmensen) | Methylene Compound |

| Grignard Addition | R-MgBr | Tertiary Alcohol |

Regioselective Functionalization of the Aromatic Rings

The distinct electronic nature of the two aromatic rings in this compound allows for a high degree of regioselectivity in functionalization reactions.

Electron-Deficient Ring (3,4-Difluorophenyl): This ring is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-4 position (para to the electron-withdrawing carbonyl group) is particularly labile and can be selectively displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This selectivity is driven by the strong resonance stabilization of the Meisenheimer intermediate. researchgate.net Furthermore, this ring is a prime candidate for site-selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, especially if the fluorine atoms are first converted to more reactive triflate groups. researchgate.net Research on analogous bis(triflate)benzophenones shows a strong preference for coupling at the C-4 position. researchgate.net

Electron-Rich Ring (4'-Ethoxyphenyl): This ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ethoxy group. The directing effect of the ethoxy group (ortho, para-directing) and the deactivating effect of the carbonyl group (meta-directing) work in concert. Therefore, electrophiles such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄) are expected to substitute primarily at the C-3' position, which is ortho to the activating ethoxy group and meta to the deactivating carbonyl group.

Table 2: Predicted Regioselectivity of Aromatic Ring Functionalization

| Reaction Type | Target Ring | Primary Position(s) | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 3,4-Difluorophenyl | C-4 | Activation by para-carbonyl group. researchgate.net |

| Electrophilic Aromatic Substitution (EAS) | 4'-Ethoxyphenyl | C-3' | Ortho to activating -OEt group. |

Role in Photoredox Catalysis (Chemical Aspects)

Benzophenone and its derivatives are classic triplet photosensitizers in photochemistry and have found modern applications in photoredox catalysis. Upon absorption of UV light (typically ~340-360 nm), this compound is expected to undergo efficient intersystem crossing from the initial singlet excited state (S₁) to the more stable triplet excited state (T₁).

In its triplet state, the molecule can act as a catalyst in several ways:

Energy Transfer: It can transfer its triplet energy to another molecule with a lower triplet energy, promoting it to an excited state to initiate a reaction.

Hydrogen Atom Transfer (HAT): The oxygen atom of the triplet-state carbonyl is radical-like and can abstract a hydrogen atom from a suitable donor. This process generates a ketyl radical and a substrate-derived radical, which can then engage in further reactions. This is a key step in many photoredox-catalyzed C-H functionalization reactions. rsc.org

Electron Transfer: Depending on the redox potential of a reaction partner, the excited benzophenone can act as either an oxidant or a reductant, initiating a radical ion cascade.

The fluorine and ethoxy substituents can modulate the photophysical properties (e.g., absorption wavelength, excited-state lifetime, and redox potentials), potentially fine-tuning the catalytic activity for specific applications.

Precursor for Advanced Organic Materials (Chemical Synthesis Aspects)

One of the most significant applications of this compound is as a monomer or key building block for the synthesis of high-performance polymers and other advanced organic materials. nih.gov

Poly(ether ketone) Synthesis: The activated difluorobenzophenone core is an ideal electrophilic monomer for creating aromatic polyether ketones (PEKs) or poly(ether ether ketones) (PEEKs). In a typical polycondensation reaction, this compound is reacted with an aromatic bisphenol salt (e.g., the dipotassium (B57713) salt of bisphenol A) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane (B150427) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions displace the fluoride (B91410) ions (primarily the highly activated one at C-4) to form the ether linkages of the polymer backbone. The resulting polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

Liquid Crystals: The rigid, rod-like structure of the benzophenone core makes it a suitable component for liquid crystalline materials. By attaching appropriate mesogenic groups through the functional handles described previously (e.g., via ether or ester linkages), it is possible to synthesize liquid crystals with specific phase transition temperatures and dielectric properties. The fluorine atoms are particularly valuable in this context as they can enhance mesophase stability and modify the dielectric anisotropy of the final material.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-bis(trifluoromethylsulfonyloxy)benzophenone |

| 3,4-difluoro-4'-ethoxydiphenylmethanol |

| 3,4-difluoro-4'-ethoxydiphenylmethane |

| N-methyl-2-pyrrolidone (NMP) |

| Bisphenol A |

| Poly(ether ether ketone) (PEEK) |

Future Research Directions and Unexplored Avenues for 3,4 Difluoro 4 Ethoxybenzophenone

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaryl ketones, including 3,4-Difluoro-4'-ethoxybenzophenone, has traditionally relied on methods like the Friedel-Crafts acylation, which often require stoichiometric amounts of Lewis acid catalysts and can generate significant waste. tandfonline.com Future research should prioritize the development of more sustainable and efficient synthetic routes.

Key areas for exploration include:

Solid Superacid Catalysis: The use of recyclable solid superacids, such as Al2O3‐ZrO2/S2O82−, presents a greener alternative to conventional Lewis acids. tandfonline.com These catalysts offer advantages like operational simplicity, higher yields, shorter reaction times, non-corrosiveness, and reduced pollution. tandfonline.com Research into optimizing these catalysts for the specific synthesis of fluorinated benzophenones could lead to highly efficient and environmentally friendly processes.

Photochemical Synthesis: Solar energy-induced reactions, such as the photo-Friedel-Crafts acylation of quinones with aldehydes, demonstrate the potential of light as a sustainable energy source for chemical synthesis. researchgate.net Investigating photo-driven methodologies for the synthesis of this compound could provide an eco-friendly pathway. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Developing synthetic methods that operate under solvent-free conditions minimizes the use of volatile organic compounds, aligning with the principles of green chemistry. tandfonline.com Research into microwave-assisted synthesis has also shown promise for rapidly producing high yields of fluorinated benzophenones. scirp.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ketones

| Methodology | Catalyst | Advantages | Research Focus for this compound |

|---|---|---|---|

| Traditional Friedel-Crafts | AlCl₃, FeCl₃ (molar amounts) | Well-established | Reducing catalyst loading, managing waste streams |

| Solid Superacid Catalysis | Al₂O₃–ZrO₂/S₂O₈²⁻ | Reusable, high yield, eco-friendly tandfonline.com | Catalyst optimization for fluorinated substrates |

| Solar Photoacylation | Solar Energy | Sustainable, green chemistry researchgate.net | Exploring substrate scope and reaction conditions |

| Microwave-Assisted Synthesis | PdCl₂(Ph₃P)₂ | Rapid, high yield scirp.org | Optimization for fluorinated aroyl chlorides and aryltrifluoroborates |

| Palladium-Catalyzed Carbonylation | Palladium complexes | High efficiency, broad scope rsc.orgacs.org | Use of C-H activation and novel CO sources acs.org |

In-depth Studies of Complex Reaction Mechanisms (e.g., Asymmetric Photochemistry)

The benzophenone (B1666685) core is renowned for its rich photochemistry, a facet that remains largely unexplored for the 3,4-Difluoro-4'-ethoxy derivative. bgsu.edu Deeper mechanistic studies are crucial for harnessing its full potential.

Future research should focus on:

Asymmetric Photocyclization: Achiral benzophenone derivatives have been shown to undergo absolute asymmetric synthesis in chiral crystals, yielding products with high enantiomeric excess upon UV irradiation. acs.org Investigating the crystallization behavior and solid-state photochemistry of this compound could lead to novel asymmetric transformations. acs.org The excited state dynamics, including the generation of ketyl radicals, are key to controlling stereoselectivity. acs.org

Energy Transfer and Sensitization: Benzophenone and its derivatives can act as photocatalysts or photosensitizers. rsc.orgrsc.org However, their efficiency can be limited by factors like triplet state energy. rsc.orgrsc.org Detailed spectroscopic and mechanistic studies are needed to understand how the difluoro and ethoxy substituents on this compound influence its excited-state properties and its efficacy as a sensitizer (B1316253) in energy transfer reactions.

Unusual Reaction Pathways: Under certain conditions, such as the McMurry reaction, fluorinated benzophenones can undergo unexpected fusion reactions, leading to the formation of complex polycyclic aromatic structures. fau.de This involves the cleavage of highly stable C-F bonds under relatively mild conditions. fau.de A thorough investigation into the domino-like mechanisms of such transformations could reveal new synthetic possibilities. fau.de The photochemical "meta effect," an unprecedented example of electronic communication between the 1,3-positions of the benzene (B151609) ring, also warrants further study in related systems. acs.org

Exploration of New Chemical Transformations (e.g., C-H Activation, Cross-Couplings)

Expanding the synthetic utility of this compound requires the exploration of novel chemical transformations that can selectively modify its structure.

Promising avenues for research include:

C-H Activation: Direct C–H bond functionalization is a powerful strategy for step-economical synthesis. nih.gov Palladium-catalyzed methods have been developed for the carbonylative synthesis of diaryl ketones from arenes via C(sp²)–H thianthrenation. acs.org Applying these strategies to this compound or its precursors could provide new routes to complex derivatives. Research into rhodium-catalyzed C-H activation and cyclization also offers pathways to novel heterocyclic systems. researchgate.net The main mechanisms of C-H bond cleavage initiated by transition metals can occur via oxidative addition, sigma-bond metathesis, photoredox catalysis, Heck-type insertions, and concerted metalation-deprotonation. youtube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. scirp.org The development of efficient protocols, such as carbonylative Suzuki-Miyaura reactions using novel CO surrogates like difluorocarbene, offers a pragmatic approach to synthesizing a wide array of diaryl ketones. rsc.org Research into the direct cross-coupling of potassium aryltrifluoroborates with aroyl chlorides, specifically tailored for fluorinated substrates like the precursors to this compound, could streamline its synthesis. scirp.org Copper-catalyzed cross-coupling reactions also present a valuable tool for forming bonds with fluorinated compounds. nih.gov